molecular formula C14H16ClN3OS2 B285399 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide

カタログ番号: B285399
分子量: 341.9 g/mol
InChIキー: BTYNXWOIOHLARF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

作用機序

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. This compound has also been shown to induce apoptosis in B-cell malignancies by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and downstream signaling pathways, this compound has also been shown to modulate the tumor microenvironment by decreasing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the anti-tumor immune response.

実験室実験の利点と制限

One of the advantages of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzymes. This may limit its use in combination with other drugs that are metabolized by the same enzymes.

将来の方向性

There are several future directions for the development of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide. One potential direction is the evaluation of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT pathway or the BCL-2 family of proteins. Another potential direction is the evaluation of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, the identification of biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from treatment. Finally, the development of this compound analogs with improved pharmacokinetic properties or selectivity may further enhance its therapeutic potential.

合成法

The synthesis of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the thiazole ring through a condensation reaction between 2-mercaptothiazole and tert-butyl acrylate. The resulting thiazole intermediate is then coupled with 5-chloro-2-pyridinecarboxylic acid to form the final product, this compound.

科学的研究の応用

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK activity and downstream signaling pathways, leading to apoptosis and decreased cell proliferation.

特性

分子式

C14H16ClN3OS2

分子量

341.9 g/mol

IUPAC名

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C14H16ClN3OS2/c1-14(2,3)10-7-20-13(17-10)21-8-12(19)18-11-5-4-9(15)6-16-11/h4-7H,8H2,1-3H3,(H,16,18,19)

InChIキー

BTYNXWOIOHLARF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl

正規SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。